1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyrrolidine-2,5-dione group, which is a type of lactam (a cyclic amide). Lactams are found in many biologically active compounds. The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, contains a pyrrolidine-2,5-dione group, a piperazine ring, and a dimethoxyphenyl group. These groups are likely to confer specific chemical and physical properties to the molecule, such as its reactivity, polarity, and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and reagents present. For example, the lactam group might undergo hydrolysis under acidic or basic conditions to yield an amino acid. The piperazine ring might undergo reactions at the nitrogen atoms, such as alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar lactam group and the basic piperazine ring might make the compound soluble in polar solvents. The compound might also exhibit specific optical activity if it contains chiral centers .Scientific Research Applications
5-HT2 Antagonist Activity
Research has highlighted the synthesis and testing of derivatives related to this compound for their 5-HT2 and alpha 1 receptor antagonist activity. Notably, certain derivatives demonstrated significant 5-HT2 antagonist activity without showing alpha 1 antagonist activity in vivo, indicating their potential for specific therapeutic applications without the side effects associated with alpha 1 antagonism (Watanabe et al., 1992).
Anticonvulsant Activity
A series of 1,3-substituted pyrrolidine-2,5-dione derivatives, including compounds structurally similar to the one , have been described as potential anticonvulsant agents. Their pharmacological screening revealed promising compounds with significant protective indexes compared to well-known antiepileptic drugs. These findings suggest a potential mechanism of action involving the inhibition of sodium and L-type calcium channels, offering insights into novel antiepileptic treatments (Rybka et al., 2017).
Organic Crystal Engineering
The compound and its derivatives have also been explored in the context of organic crystal engineering. Studies have investigated the hydrogen-bond association of related compounds, providing valuable information on the structural aspects that govern solubility, crystallization, and potentially bioactive conformations, which are crucial for designing drugs with optimal properties (Weatherhead-Kloster et al., 2005).
Serotonin Receptor Antagonists for Treating Psychoses
Another application is found in the development of serotonin 5HT2A receptor antagonists for treating various conditions such as psychoses, depression, anxiety, and more. These compounds, including alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-4-piperidine-methanol alkanoate esters, demonstrate the compound's role in addressing significant mental health disorders (Habernickel, 2002).
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its structure and the specific targets it interacts with. Many drugs containing a piperazine ring act on the central nervous system, but without specific studies on this compound, it’s hard to predict its exact mechanism of action .
Future Directions
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O4/c1-31-21-8-3-17(15-22(21)32-2)9-10-28-23(29)16-20(24(28)30)27-13-11-26(12-14-27)19-6-4-18(25)5-7-19/h3-8,15,20H,9-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJLPRBZDNVLJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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